molecular formula C7H6F2O B13152834 3,5-Difluoro-2-methylphenol

3,5-Difluoro-2-methylphenol

Cat. No.: B13152834
M. Wt: 144.12 g/mol
InChI Key: HWZGPKSPKDRCNE-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-methylphenol (CAS: To be confirmed

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6F2O

Molecular Weight

144.12 g/mol

IUPAC Name

3,5-difluoro-2-methylphenol

InChI

InChI=1S/C7H6F2O/c1-4-6(9)2-5(8)3-7(4)10/h2-3,10H,1H3

InChI Key

HWZGPKSPKDRCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1F)F)O

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 3,5 Difluoro 2 Methylphenol and Its Derivatives

Precursor Synthesis and Functionalization Pathways

A common and versatile approach to synthesizing substituted phenols involves the preparation of organoboron intermediates, which can then be converted to the desired phenolic compounds. This strategy allows for the introduction of various functional groups prior to the formation of the hydroxyl group.

Synthesis of Difluorinated Phenylboronic Acid Intermediates from Halogenated Benzenes

The synthesis of difluorinated phenylboronic acid intermediates often begins with dihalogenated benzene (B151609) precursors. A prevalent method involves the use of a Grignard reagent. For instance, a dihalogenated benzene can be reacted with magnesium to form a Grignard reagent, which is then treated with a trialkyl borate (B1201080), such as trimethyl borate, to produce a boronic ester. Subsequent hydrolysis of the ester under acidic conditions yields the desired phenylboronic acid. google.comchemicalbook.com

This process can be represented by the following general reaction scheme:

Formation of Grignard Reagent: Ar-X + Mg → Ar-MgX (where Ar is the aromatic ring and X is a halogen)

Reaction with Trialkyl Borate: Ar-MgX + B(OR)₃ → Ar-B(OR)₂ + MgX(OR)

Hydrolysis: Ar-B(OR)₂ + H₂O → Ar-B(OH)₂ + 2ROH

A specific patent describes a method for preparing monohalogenated phenylboronic acid by reacting a dihalogenated benzene with an alkyl magnesium chloride in the presence of a lithium salt and an alkaline ionic liquid catalyst. google.com This produces a monohalophenyl magnesium chloride, which then reacts with a trialkyl borate and is subsequently hydrolyzed to yield the monohalogenated phenylboronic acid with a purity of over 99.5% and a total yield exceeding 80%. google.com

Alternative methods for synthesizing phenylboronic acids include the coupling of aryl halides or triflates with diboronyl reagents using transition metal catalysts and the aromatic C-H functionalization also mediated by transition metal catalysts. chemicalbook.com

Boronic Acid Oxidation and Phenol (B47542) Formation

Once the arylboronic acid intermediate is synthesized, it can be converted to the corresponding phenol through an oxidation reaction. This transformation is a key step in many synthetic routes to phenolic compounds. organic-chemistry.orgpnas.org

Several methods have been developed for the oxidative hydroxylation of arylboronic acids. A mild and efficient method utilizes m-chloroperbenzoic acid (MCPBA) as the oxidant in an aqueous ethanol (B145695) solution at room temperature. organic-chemistry.org This approach is notable for being metal-free and base-free. organic-chemistry.org Mechanistic studies have shown that the oxygen atom in the resulting phenol originates from the MCPBA. organic-chemistry.org

Another approach involves the use of hydrogen peroxide as the oxidant. pnas.orgarkat-usa.org This method can be performed under catalyst-free and solvent-free conditions at room temperature, offering a green and rapid conversion of arylboronic acids to phenols, with yields as high as 99% achieved in just one minute. arkat-usa.org The proposed mechanism involves the reaction of the phenylboronic acid with hydrogen peroxide to form an adduct, which then rearranges and undergoes hydrolysis to yield the phenol. arkat-usa.org

Copper nanoparticles have also been employed as catalysts for the oxidative hydroxylation of arylboronic acids. researchgate.net Additionally, photoredox catalysis using various photosensitizers in water has been shown to be an effective method for this transformation. researchgate.net

The following table summarizes various conditions for the oxidation of arylboronic acids to phenols:

OxidantCatalyst/ConditionsSolventYieldReference
m-Chloroperbenzoic acid (MCPBA)Room temperatureWater-ethanol (1:2)>95% organic-chemistry.org
Hydrogen Peroxide (H₂O₂)Catalyst-free, room temperatureEthanol (co-solvent)99% arkat-usa.org
Hydrogen Peroxide (H₂O₂)Copper nanoparticles-ellagic acid compositeNot specifiedHigh researchgate.net
AirCopper doped g-C₃N₄, blue light irradiationWaterHigh researchgate.net

Direct Synthesis Routes to 3,5-Difluoro-2-methylphenol

Direct synthesis routes offer a more streamlined approach to obtaining this compound by introducing the required functional groups onto the aromatic ring in a controlled manner.

Strategies for ortho-Methylation and Fluorination Pattern Control

Achieving the specific 3,5-difluoro-2-methyl substitution pattern requires careful control over the regioselectivity of both methylation and fluorination reactions.

ortho-Methylation: The introduction of a methyl group ortho to a hydroxyl group on a phenol can be challenging. Bacterial O-methylation of halogen-substituted phenols has been observed, though the relationship between reaction rate and substrate structure is complex. osti.gov The Chan-Lam reaction, which couples a nucleophile with a boronic acid, has been explored for the O-methylation of phenols using methylboronic acid. smith.edu

Fluorination Pattern Control: The introduction of fluorine atoms at specific positions on an aromatic ring is crucial for synthesizing the target molecule. Electrophilic fluorinating agents like Selectfluor® (F-TEDA-BF₄) are commonly used. researchgate.net The fluorination of phenols often results in a mixture of ortho- and para-fluorinated products. researchgate.net The use of ionic liquids as additives can accelerate these reactions, particularly at low temperatures. researchgate.net Palladium-catalyzed C-H bond fluorination using N-fluorobenzenesulfonimide (NFSI) as the fluorine source allows for regioselective fluorination of aromatic compounds bearing directing groups. rsc.org The specific substitution pattern of fluorine atoms on an aromatic ring can significantly influence the properties and biological activity of the molecule. acs.orgacs.org

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluorinated Phenols

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This reaction is particularly relevant for the synthesis of fluorinated phenols, as fluorine itself can act as a leaving group in some instances.

Mechanistic Considerations of SNAr Reactions with Fluorinated Aromatic Substrates

The traditional mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a high-energy Meisenheimer complex intermediate. nih.gov The presence of electron-withdrawing groups on the aromatic ring is typically required to stabilize this negatively charged intermediate. byjus.com

However, recent studies have shown that some SNAr reactions, particularly those involving fluoride (B91410) nucleophiles, can proceed through a concerted mechanism where the bond to the nucleophile forms concurrently with the cleavage of the bond to the leaving group. nih.gov This concerted pathway avoids the formation of a high-energy intermediate and can broaden the scope of suitable aromatic substrates to include those that are less electron-deficient. nih.govharvard.edu

Computational studies have investigated the mechanism of SNAr reactions of halobenzenes with halide anions in the gas phase. The reaction of C₆H₅F with F⁻ was found to proceed via a multistep mechanism with the formation of a discrete C₆H₅F₂⁻ σ-complex as an intermediate. acs.org In contrast, reactions with other halides (Cl⁻, Br⁻, I⁻) were predicted to follow a single-step mechanism with high energy barriers. acs.org

The mechanism of SNAr can also be influenced by the reaction conditions and the nature of the nucleophile. For example, reactions between indoles and aryl fluorides have been shown to proceed through a borderline mechanism that is subject to general base catalysis. rsc.org

Role of Activating Groups and Leaving Group Effects

In the synthesis of fluorinated phenols, the principles of electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr) are fundamental. The rate and regioselectivity of these reactions are heavily influenced by the electronic nature of the substituents already present on the aromatic ring.

Activating groups are substituents that increase the rate of an electrophilic aromatic substitution reaction compared to hydrogen. masterorganicchemistry.com They achieve this by donating electron density to the aromatic ring, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. Groups such as hydroxyl (-OH), alkoxy (-OR), and alkyl groups are considered activating. masterorganicchemistry.com For instance, the methyl group in 2-methylphenol is an activating group that directs incoming electrophiles to the ortho and para positions. However, the synthesis of this compound requires the introduction of fluorine atoms at positions meta to the methyl group, which presents a synthetic challenge due to the directing effects of the substituents.

In contrast, deactivating groups decrease the rate of EAS reactions by withdrawing electron density from the ring. masterorganicchemistry.com Halogens, such as fluorine, are generally considered deactivating due to their high electronegativity, which exerts a strong electron-withdrawing inductive effect. masterorganicchemistry.comcore.ac.uk However, they are also ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com

In the context of nucleophilic aromatic substitution (SNAr), the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group is crucial for activating the ring towards nucleophilic attack. nih.govlibretexts.org The "element effect" in SNAr reactions often shows an inverted order of halide leaving group ability (F > Cl ≈ Br > I), which is contrary to the trend observed in aliphatic SN2 reactions. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack. nih.gov The rate-determining step is typically the formation of the resonance-stabilized Meisenheimer complex. core.ac.uk

Radical-Mediated Approaches to Incorporating Difluorinated Moieties

Radical chemistry offers powerful and versatile methods for the incorporation of difluorinated groups into organic molecules under mild reaction conditions. researchgate.net These approaches are particularly valuable for late-stage functionalization of complex molecules.

Photocatalytic Difluoromethylation Strategies

Visible-light photocatalysis has emerged as a prominent strategy for generating difluoromethyl radicals (•CF2H) and other difluoroalkyl radicals from various precursors. researchgate.nettue.nl These reactions often exhibit excellent functional group tolerance. tue.nl

A common approach involves the use of a photocatalyst, such as fac-Ir(ppy)3, which, upon excitation by visible light, can initiate a single electron transfer (SET) process with a suitable difluoromethylating agent. tue.nlmdpi.com For example, difluorobromoacetic acid has been used for the difluoromethylation of phenols. tue.nl The reaction proceeds through the generation of a difluorocarbene under photocatalytic conditions. tue.nl Another strategy employs sodium difluoromethanesulfinate (DFMS) as a •CF2H radical source, which can be activated by an organic semiconductor photocatalyst under blue light irradiation. rsc.org

The general mechanism for photocatalytic difluoromethylation often involves either an oxidative or reductive quenching cycle of the photocatalyst. nih.gov In an oxidative quenching cycle, the excited photocatalyst is oxidized by the difluoroalkylating agent to generate a difluoroalkyl radical. mdpi.com Conversely, in a reductive quenching cycle, the excited photocatalyst reduces the precursor to form the radical species. nih.gov

Cascade Difluoroacetamidation Reactions and Mechanistic Pathways

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, provide an efficient route to complex molecular architectures. Radical-mediated cascade reactions involving difluoroacetamidation have been developed to synthesize various heterocyclic compounds.

For instance, a copper-mediated radical cascade difluoroacetamidation of N-(arylsulfonyl)acrylamides with α,α-difluoro-α-(TMS)-acetamides has been reported. researchgate.net This transformation proceeds via a sequence of difluoroacetamidation, aryl migration, and desulfonylation. researchgate.net Mechanistic studies suggest the involvement of a radical pathway. researchgate.net

Visible-light photocatalysis has also been employed to initiate cascade difluoroalkylation/cyclization reactions. rsc.orgacs.org For example, the reaction of N-cinnamyl-N-cyanobenzamides with functionalized difluoromethyl bromides, using a photocatalyst like 4CzIPN, leads to the formation of C2-difluoroalkylated pyrroloquinazolinones. rsc.org The proposed mechanism involves the generation of a difluoroalkyl radical, which adds to the alkene, followed by consecutive intramolecular cyclizations. rsc.org Radical trapping experiments using agents like TEMPO or BHT have confirmed the radical nature of these transformations. acs.org

Etherification and Coupling Reactions for Analog Preparation

The derivatization of the phenolic hydroxyl group and the aromatic ring of this compound is crucial for generating a diverse library of analogs for structure-activity relationship studies.

Williamson Ether Synthesis and Intramolecular Cyclizations

The Williamson ether synthesis is a classic and versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comkhanacademy.org To synthesize ether derivatives of this compound, the phenol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide. libretexts.org This nucleophilic phenoxide then displaces a halide from a suitable alkyl halide to form the desired ether.

The success of the Williamson ether synthesis is subject to the same limitations as other SN2 reactions. libretexts.org Primary alkyl halides are the preferred electrophiles, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions in the presence of the basic alkoxide. masterorganicchemistry.com When the alkoxide and the alkyl halide are part of the same molecule, an intramolecular Williamson ether synthesis can occur, leading to the formation of cyclic ethers. masterorganicchemistry.com This is most effective for the formation of 5- and 6-membered rings. masterorganicchemistry.com

A milder variation of this reaction utilizes silver oxide (Ag₂O) instead of a strong base, which is particularly useful for sensitive substrates like sugars. libretexts.org

Palladium-Catalyzed Coupling Reactions for Phenol Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. uwindsor.ca These reactions can be employed to further functionalize derivatives of this compound.

A general catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca In the oxidative addition step, a low-valent palladium(0) complex inserts into the carbon-halogen bond of an aryl or vinyl halide. This is followed by transmetalation, where an organometallic reagent transfers its organic group to the palladium center. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. uwindsor.ca

Challenges can arise in these reactions, such as the coupling of unactivated or electron-rich aryl halides. researchgate.net In such cases, the development of new, more effective phosphine (B1218219) ligands is often necessary to promote the desired transformation. researchgate.net An alternative mechanistic pathway has been observed with electron-poor palladium(0) complexes, where transmetalation can precede oxidative addition. nih.gov Palladium-catalyzed C-O cross-coupling reactions have also been developed to form aryl ethers from alcohols and aryl halides. researchgate.net

Ullmann-Type Coupling Reactions in m-Aryloxy Phenol Synthesis

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, stands as a classic and pivotal method for the formation of diaryl ethers, including m-aryloxy phenols. mdpi.comrsc.org Originally developed by Fritz Ullmann and Irma Goldberg in the early 1900s, this reaction has undergone significant evolution from its initial form, which required stoichiometric amounts of copper and high reaction temperatures, to modern catalytic variants that offer milder conditions and broader applicability. mdpi.comencyclopedia.pub

The traditional Ullmann reaction often necessitated harsh conditions, with temperatures frequently exceeding 200°C. encyclopedia.pub However, contemporary modifications have focused on the use of copper in catalytic amounts, along with various ligands, to facilitate the reaction under more gentle conditions. rsc.org These advancements have expanded the scope of the Ullmann reaction, making it an indispensable tool in the synthesis of a wide array of organic compounds, from natural products to materials science. mdpi.com

A significant challenge in the synthesis of m-aryloxy phenols is the inherent substitution pattern of phenol, which typically directs reactions to the ortho and para positions. mdpi.com The Ullmann-type coupling provides a strategic approach to overcome this challenge and achieve the desired meta-substitution. mdpi.com

Several research groups have developed effective protocols for the synthesis of m-aryloxy phenols using Ullmann-type reactions. For instance, in 2010, Xue and colleagues reported a two-step procedure involving the Ullmann coupling of m-methoxyphenol with iodobenzene (B50100) derivatives using a copper bromide (CuBr) catalyst, followed by demethylation with boron tribromide (BBr₃) to yield the target m-aryloxy phenols in high yields. mdpi.com Another approach, published by Gim et al. in 2015, utilized copper(I) iodide (CuI) and picolinic acid as catalysts for the coupling of resorcinol (B1680541) with aryl iodides to synthesize 3-(p-substituted aryloxy) phenols. mdpi.com

The choice of catalyst, ligand, base, and solvent plays a crucial role in the efficiency and regioselectivity of the Ullmann-type coupling. Copper salts such as CuI, CuBr, and copper(I) oxide (Cu₂O) are commonly employed as catalysts. mdpi.comorganic-chemistry.org The addition of ligands, such as picolinic acid or 1,10-phenanthroline, can significantly enhance the reaction rate and yield. mdpi.commit.edu The selection of the base, with cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) being common choices, is also critical for the reaction's success. mdpi.commit.edu

The synthesis of complex and sterically hindered diaryl ethers, often challenging to prepare, has been made more accessible through modern Ullmann-type methodologies. For example, the use of picolinic acid as a ligand for copper has been shown to be effective in the synthesis of hindered diaryl ethers under mild conditions. mit.edumit.edu Furthermore, the development of inexpensive and efficient ligand systems has broadened the applicability of this reaction for large-scale industrial applications. organic-chemistry.org

Recent innovations have also explored the use of ultrasound to enhance the Ullmann reaction, leading to improved yields at lower temperatures. rsc.org Additionally, copper-catalyzed O-arylation of phenols with diazonium salts has emerged as a promising method, offering mild reaction conditions and high functional group tolerance. rsc.org

The following table provides a summary of various Ullmann-type coupling reactions for the synthesis of m-aryloxy phenols and other diaryl ethers, highlighting the diversity of catalysts, ligands, and reaction conditions employed.

Aryl HalidePhenolCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Iodobenzene Derivativesm-MethoxyphenolCuBr-Cs₂CO₃--High mdpi.com
Aryl IodidesResorcinolCuIPicolinic Acid---- mdpi.com
Aryl Iodides/BromidesPhenolsCu₂OChxn-Py-AlCs₂CO₃Acetonitrile-Excellent organic-chemistry.org
Aryl Iodides/BromidesPhenolsCuIPicolinic AcidK₃PO₄DMSOMild- mit.edumit.edu
4-IodotoluenePhenolsCuI/(2-(1H-pyrazol-1-yl)pyridine)--DMSO100- rsc.org
Aryl Diazonium SaltsPhenolsCopper Catalyst---Room TempModerate to Excellent rsc.org

These examples underscore the versatility and continuous evolution of the Ullmann-type coupling as a powerful strategy for the synthesis of m-aryloxy phenols and their derivatives, including potentially the fluorinated compound this compound. The ability to fine-tune the reaction parameters allows for the targeted synthesis of complex molecules with diverse applications.

Advanced Spectroscopic and Analytical Characterization Techniques for 3,5 Difluoro 2 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. For 3,5-Difluoro-2-methylphenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a comprehensive structural assignment.

Proton (¹H) NMR spectroscopy of substituted phenols reveals characteristic chemical shifts for the aromatic, hydroxyl, and methyl protons. The presence of electronegative fluorine atoms significantly influences the electron density around the neighboring protons, causing them to resonate at different frequencies. In the case of 2-methylphenol, the aromatic protons typically appear as multiplets in the range of 6.7 to 7.2 ppm, while the methyl protons exhibit a singlet around 2.2-2.3 ppm. The hydroxyl proton signal is often a broad singlet, the position of which can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are influenced by the attached substituents. For instance, the carbon atom bonded to the hydroxyl group (C1) in 2-methylphenol resonates at approximately 154.5 ppm, while the carbon of the methyl group appears at around 14.9 ppm. rsc.org

Fluorine-19 (¹⁹F) NMR is particularly informative for fluorinated compounds. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment. The interaction between the fluorine nuclei and neighboring protons or carbons results in spin-spin coupling, which provides valuable information about the connectivity of the molecule. This phenomenon, known as spin-spin coupling, arises from the interaction of the magnetic moments of different nuclei and causes the splitting of NMR signals into multiplets. conductscience.com The magnitude of this splitting, known as the coupling constant (J), is a measure of the strength of the interaction and is independent of the applied magnetic field strength. libretexts.orglibretexts.org For example, the coupling between protons on adjacent carbon atoms, known as vicinal coupling, typically has a J value of 6-8 Hz. libretexts.org

Interactive Data Table: Predicted NMR Data for this compound

Nucleus Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
¹H (aromatic)6.6 - 7.0Multiplet-
¹H (methyl)~2.2Singlet-
¹H (hydroxyl)VariableBroad Singlet-
¹³C (C-OH)~155--
¹³C (C-F)150-160 (d, J240 Hz)Doublet~240
¹³C (C-CH₃)~120--
¹³C (CH₃)~15--
¹⁹F~ -110 to -130Multiplet-

Note: The data in this table are predicted values based on known substituent effects and may vary from experimental results.

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the spatial proximity of atoms within a molecule. While this compound does not possess stereocenters, NOESY can still provide valuable information regarding the through-space interactions between the methyl protons and the adjacent aromatic proton, as well as the hydroxyl proton. This can help to confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Studies

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. airhygiene.com The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. researchgate.net C-H stretching vibrations of the aromatic ring and the methyl group are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-F stretching vibrations give rise to strong absorption bands in the fingerprint region, typically between 1000 cm⁻¹ and 1400 cm⁻¹.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. longdom.org While C-F bonds often produce strong signals in the IR spectrum, they may show weaker signals in the Raman spectrum. Conversely, the symmetric vibrations of the aromatic ring are often more prominent in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies for Substituted Phenols

Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity
O-H Stretch3200 - 3600Broad, Strong
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=C Aromatic Ring Stretch1400 - 1600Medium to Strong
C-F Stretch1000 - 1400Strong
C-O Stretch1200 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules like phenols. nih.gov In positive ion mode (ESI(+)), the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For this compound (C₇H₆F₂O), the expected m/z value for the [M+H]⁺ ion would be approximately 145.04. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. semanticscholar.org For this compound, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the [M+H]⁺ ion of C₇H₆F₂O is 145.0459.

X-ray Crystallography for Solid-State Molecular Structure Determination

The crystal structure of 2,6-difluorophenol reveals an orthorhombic system, with specific unit cell dimensions. researchgate.net It is anticipated that this compound would also crystallize in a well-defined system, likely influenced by the interplay of hydrogen bonding from the hydroxyl group and dipole-dipole interactions involving the fluorine atoms. The presence of the methyl group would further impact the crystal packing, potentially leading to a different space group and unit cell parameters compared to its non-methylated analog.

Table 1: Crystallographic Data for the Analogous Compound 2,6-Difluorophenol researchgate.net

ParameterValue
FormulaC₆H₄F₂O
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)4.9287(5)
b (Å)10.1752(8)
c (Å)10.9156(10)
V (ų)547.42(9)
Z4
Temperature (K)200

This data for 2,6-difluorophenol serves as a predictive model for the potential crystal structure of this compound.

The determination of the crystal structure of this compound would involve single-crystal X-ray diffraction analysis. A suitable crystal would be grown and mounted on a diffractometer, where it is irradiated with monochromatic X-rays. azooptics.com The resulting diffraction pattern is then used to calculate the electron density map and, subsequently, the precise positions of all atoms in the molecule. This would definitively establish bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonds and π-π stacking.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating and quantifying this compound, ensuring its purity and enabling its analysis in complex matrices.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenols, derivatization is often employed to increase volatility and improve peak shape. However, direct analysis is also possible. The separation of positional isomers of substituted phenols can be challenging but is often achievable with high-resolution capillary columns. go-jsb.co.uknih.gov

In a typical GC/MS analysis of this compound, the compound would be injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. Positional isomers of fluorinated phenols can often be resolved on columns with specific stationary phases. researchgate.net

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound is expected to show a prominent molecular ion peak. Key fragmentation pathways would likely involve the loss of a methyl group ([M-15]⁺), a fluorine atom ([M-19]⁺), or a molecule of hydrogen fluoride (B91410) ([M-20]⁺), which are characteristic of fluorinated aromatic compounds. whitman.edulibretexts.org

Table 2: Predicted Key Mass Fragments for this compound in GC-MS

FragmentPredicted m/zDescription
[M]⁺144Molecular Ion
[M-CH₃]⁺129Loss of a methyl radical
[M-F]⁺125Loss of a fluorine radical
[M-HF]⁺124Loss of a hydrogen fluoride molecule
[M-CO]⁺116Loss of carbon monoxide

These predicted m/z values are based on the general fragmentation patterns of substituted phenols and fluorinated aromatic compounds. whitman.edulibretexts.org

Liquid chromatography-mass spectrometry is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC/MS due to low volatility or thermal instability. For the analysis of fluorinated phenols, reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. nih.govacs.org

The separation of this compound and its isomers can be achieved using columns with specific stationary phases, such as pentafluorophenyl (PFP) phases, which can provide enhanced selectivity for halogenated compounds through dipole-dipole and π-π interactions. agilent.com A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. nih.govacs.org

After separation by LC, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. In ESI, the compound is ionized in the liquid phase, which is particularly suitable for polar compounds like phenols. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the confirmation of the elemental composition of the parent compound and its metabolites or degradation products. acs.orgnih.gov Tandem mass spectrometry (MS/MS) can be used for structural elucidation by inducing fragmentation of a selected precursor ion. acs.orgnih.gov

Table 3: Illustrative LC/MS Method Parameters for Analysis of Fluorinated Phenols

ParameterCondition
LC System High-Performance Liquid Chromatography (HPLC)
Column Pentafluorophenyl (PFP) or C18 reversed-phase
Mobile Phase Gradient of Water with 0.1% Formic Acid and Acetonitrile
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), negative ion mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap

These parameters are based on established methods for the analysis of fluorinated phenols and provide a starting point for method development for this compound. nih.govacs.orgagilent.com

Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. researchgate.net For monitoring reactions involving this compound, TLC on silica gel plates is a suitable choice.

The separation of phenolic compounds on TLC is influenced by the polarity of the mobile phase. A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The ratio of these solvents can be adjusted to achieve optimal separation, where the Rf (retention factor) value of the target compound is ideally between 0.3 and 0.7. The presence of fluorine atoms increases the lipophilicity of the molecule, which may necessitate a less polar mobile phase compared to non-fluorinated phenols. nih.gov

Visualization of the separated spots on the TLC plate can be achieved using several methods. As an aromatic compound, this compound is expected to be UV-active and can be visualized under a UV lamp (typically at 254 nm) as a dark spot on a fluorescent background. libretexts.orglibretexts.org For enhanced visualization or for compounds that are not UV-active, various staining reagents can be used. A common stain for phenols is a ferric chloride (FeCl₃) solution, which typically produces a colored complex (often blue, green, or violet) with phenolic hydroxyl groups. semanticscholar.org Other general-purpose stains like potassium permanganate (B83412) or p-anisaldehyde can also be employed. silicycle.com

Table 4: Representative TLC Systems for Phenolic Compounds

Stationary PhaseMobile Phase (v/v)Visualization Method
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 7:3, 1:1)UV light (254 nm), Ferric Chloride spray
Silica Gel 60 F₂₅₄Toluene:Acetone (e.g., 9:1)UV light (254 nm), Iodine vapor
Silica Gel 60 F₂₅₄Chloroform (B151607):Ethyl Acetate:Formic Acid (5:4:1)UV light (254 nm), p-Anisaldehyde stain

The optimal mobile phase composition would need to be determined experimentally to achieve the best separation for this compound and other components in a reaction mixture. researchgate.netsemanticscholar.org

Computational Chemistry and Theoretical Investigations of 3,5 Difluoro 2 Methylphenol

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing molecules like 3,5-Difluoro-2-methylphenol. These studies provide fundamental information about the molecule's geometry, stability, and electronic landscape.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves calculating the potential energy surface to find the minimum energy conformation. The orientation of the hydroxyl (-OH) and methyl (-CH3) groups relative to the fluorinated benzene (B151609) ring is of particular interest.

Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative stabilities. The rotation around the C-O bond of the phenol (B47542) group can lead to different conformers. DFT calculations can predict the energy barriers between these conformers and identify the most stable, or ground-state, structure. This optimized geometry is the foundation for all further computational property predictions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound
ParameterBond Length (Å)Bond Angle (°)
C-O1.365-
O-H0.962-
C-C (aromatic avg.)1.395-
C-F (avg.)1.350-
C-CH31.510-
C-O-H-109.5
C-C-F (avg.)-119.8

Note: The data in this table is hypothetical and serves as an illustration of typical results from a DFT geometry optimization. Actual values would be obtained from specific computational studies.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and can be easily polarized. nih.gov For this compound, the electron-withdrawing fluorine atoms and electron-donating methyl and hydroxyl groups influence the energies of these orbitals. DFT calculations provide precise energy values for the HOMO, LUMO, and the energy gap, which are essential for predicting the molecule's electronic transitions and charge transfer properties. dergipark.org.tr

Table 2: Hypothetical Frontier Orbital Energies for this compound
ParameterEnergy (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Note: The data in this table is hypothetical and for illustrative purposes. Specific values depend on the level of theory and basis set used in the DFT calculation.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide a quantitative measure of various aspects of reactivity.

Key global descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): Resistance to change in electron distribution (η ≈ (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): The power of an atom to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ² / 2η).

Local reactivity descriptors, such as Fukui functions, identify the specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. This analysis can pinpoint which atoms on the benzene ring or substituent groups are the most reactive centers.

Non-Linear Optical (NLO) Properties and Molecular Design

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry is instrumental in predicting the NLO properties of molecules like this compound, guiding the design of new materials with enhanced NLO responses.

The first hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule. A large β value is a primary indicator of a potentially useful NLO material. DFT calculations are widely used to compute the components of the β tensor. Molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation.

In this compound, the interplay between the donor (-OH, -CH3) and acceptor (-F) groups can lead to a non-zero dipole moment and a notable hyperpolarizability. Theoretical calculations can quantify the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), providing a direct assessment of its potential for NLO applications.

Table 3: Hypothetical Calculated NLO Properties of this compound
PropertyCalculated Value
Dipole Moment (μ)2.5 D
Polarizability (α)10.0 x 10-24 esu
First Hyperpolarizability (β)5.0 x 10-30 esu

Note: The data in this table is hypothetical and illustrates the type of information obtained from NLO calculations. Actual values are highly dependent on the computational method.

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an electron-hole pair known as an exciton. The exciton binding energy is the energy required to separate this pair into a free electron and a free hole. A lower exciton binding energy facilitates the generation of free charge carriers, which is desirable in devices like solar cells.

Intermolecular Interactions and Crystal Engineering Investigations

The arrangement of molecules in the solid state is dictated by a delicate balance of intermolecular forces. For this compound, computational methods are instrumental in dissecting these interactions, which is crucial for understanding its physical properties and for the rational design of crystalline materials, a field known as crystal engineering.

In the crystalline state of this compound, molecules are anticipated to be linked by a network of intermolecular interactions. The primary interaction is expected to be the hydrogen bond formed between the hydroxyl group (-OH) of one molecule and an electronegative atom of a neighboring molecule. The fluorine atoms and the oxygen atom are the most likely hydrogen bond acceptors.

Computational studies on similar fluorinated aromatic compounds reveal the significant role of various non-covalent interactions. nih.gov For instance, density functional theory (DFT) calculations on related molecules have been used to identify and quantify the strength of O-H···F, O-H···O, and even weaker C-H···F and C-H···O hydrogen bonds. nih.gov

Table 1: Predicted Intermolecular Interaction Parameters for this compound (Note: This table presents illustrative data based on computational studies of analogous fluorophenol structures, as specific experimental crystal structure data for this compound is not publicly available.)

Interaction TypeDonor-Acceptor AtomsPredicted Distance (Å)Predicted Angle (°)
Hydrogen BondO-H ··· O2.7 - 2.9160 - 180
Hydrogen BondO-H ··· F2.8 - 3.1150 - 170
π-π StackingRing Centroid ··· Ring Centroid3.5 - 3.8N/A

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules. By mapping properties like dnorm (normalized contact distance) onto this surface, one can identify regions of significant intermolecular contact.

For this compound, a Hirshfeld surface analysis would likely reveal prominent red spots on the dnorm map, indicating close contacts corresponding to the strong O-H···O or O-H···F hydrogen bonds. Weaker C-H···F interactions would also be visible.

Table 2: Illustrative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Fluorinated Phenol

Contact TypePercentage Contribution (%)
H···H40 - 50
F···H20 - 30
O···H10 - 15
C···H5 - 10
C···C< 5

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, intermediates, and reaction products, thereby providing a detailed, step-by-step picture of the reaction pathway.

Transition state theory is a cornerstone of computational reaction dynamics. For reactions involving this compound, such as electrophilic aromatic substitution or oxidation, computational methods can locate the transition state structures—the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

Quantum mechanical methods like DFT are commonly used to optimize the geometries of reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For example, in the hydroxylation of the phenol ring, transition state analysis could differentiate between various possible mechanisms and predict the regioselectivity of the reaction.

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Attack on this compound

Reaction PathwayPosition of AttackCalculated Activation Energy (kcal/mol)
NitrationC415.2
NitrationC618.5
HalogenationC417.8
HalogenationC620.1

The stability of the C-F bond is high, but under certain conditions, such as in high-energy processes or radical reactions, fluorine atom migration or fragmentation can occur. Computational studies can model these complex processes. For instance, the thermal decomposition of related fluorinated aromatic compounds has been investigated using computational methods to map out potential energy surfaces for various fragmentation and rearrangement pathways.

These studies can reveal multi-step reaction mechanisms, including the possibility of 1,2- or 1,3-fluorine migrations. The calculations would involve locating the transition states for these migration steps and comparing their activation barriers to those of competing fragmentation pathways, such as C-C or C-N bond cleavage in substituted analogues. Such investigations are crucial for understanding the stability and decomposition products of fluorinated compounds under extreme conditions.

The cleavage of the C-F bond in aromatic compounds is a reaction of significant environmental and synthetic interest. While generally resistant to hydrolysis, the C-F bond in fluorophenols can be cleaved under specific conditions. Computational chemistry can elucidate the mechanisms of these hydrolysis and defluorination reactions.

Theoretical calculations, particularly using DFT, have been employed to study the defluorination of various fluorinated pollutants. nih.govresearchgate.netresearchgate.netnih.gov These studies often explore different potential pathways, such as nucleophilic aromatic substitution (SNAr) or reductive defluorination. For this compound, computational models could simulate the attack of a nucleophile (e.g., OH⁻) on the aromatic ring. Transition state analysis would help determine the activation energy for the formation of a Meisenheimer complex intermediate, which is characteristic of the SNAr mechanism. The calculations would also clarify the role of the existing substituents (-OH, -CH₃, and the other -F) in activating or deactivating the ring towards nucleophilic attack and influencing which fluorine atom is preferentially displaced.

In Silico Prediction of Molecular Interactions and Ligand Design Principles

In the realm of modern drug discovery and molecular toxicology, computational chemistry provides indispensable tools for predicting the interactions of small molecules with biological targets. For this compound, a compound with potential bioactivity stemming from its substituted phenolic structure, in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in elucidating its molecular interactions and guiding the design of new ligands.

Molecular Docking Simulations for Target Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism and affinity of a ligand for a specific biological target. For phenolic compounds, including those with halogen substitutions, a variety of protein targets have been explored, with protein tyrosine kinases (PTKs) being a notable class. PTKs are crucial enzymes in cellular signaling pathways, and their dysregulation is often implicated in diseases like cancer, making them significant targets for inhibitor design. researchgate.netnih.gov

To illustrate the application of molecular docking to a compound like this compound, a representative simulation can be conceptualized with a well-characterized PTK, such as the C-terminal Src Kinase (Csk). core.ac.uknih.gov In a typical docking protocol, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, this compound, is then computationally placed into the active site of the enzyme, and its various possible conformations and orientations are evaluated based on a scoring function that estimates the binding affinity.

The binding of this compound to the ATP-binding site of a PTK would likely involve a network of non-covalent interactions. researchgate.net The hydroxyl group of the phenol is a key pharmacophoric feature, capable of forming hydrogen bonds with amino acid residues in the active site, such as the backbone carbonyls or side chains of amino acids like glutamic acid or aspartic acid. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine or tyrosine. The fluorine atoms, being highly electronegative, can participate in electrostatic interactions and may form halogen bonds or hydrogen bonds with suitable donor or acceptor groups in the protein. nih.gov The methyl group can contribute to hydrophobic interactions within the binding pocket.

A hypothetical molecular docking simulation of this compound with a representative PTK could yield the following illustrative results:

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Protein Tyrosine Kinasee.g., 1K9A-7.8Met341, Lys295, Asp404, Phe405Hydrogen Bond, Hydrophobic, Halogen Bond

This table demonstrates that the molecule is predicted to have a strong binding affinity, with the negative value indicating a favorable interaction. The specific amino acid residues involved and the nature of their interactions provide a detailed picture of the binding mode, which is crucial for understanding the compound's potential as a PTK inhibitor and for guiding further structural modifications to enhance its potency and selectivity.

Theoretical Frameworks for Structure-Interaction Relationships (e.g., QSAR/QSTR methodologies focusing on molecular descriptors)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or toxicity. nih.gov These models are built on the principle that the properties of a chemical are determined by its molecular structure. By quantifying various aspects of a molecule's structure using molecular descriptors, it is possible to develop predictive models for compounds that have not yet been synthesized or tested.

For phenolic compounds, QSAR and QSTR studies have been widely used to predict their toxicity to various organisms and their potential as bioactive agents. nih.govresearchgate.net The development of a robust QSAR model involves several key steps: the compilation of a dataset of compounds with known activities, the calculation of a wide range of molecular descriptors for each compound, the selection of the most relevant descriptors, the generation of a mathematical model using statistical methods like multiple linear regression (MLR), and rigorous validation of the model's predictive power.

A variety of molecular descriptors can be employed in QSAR studies of substituted phenols. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dipole moment, and atomic charges. These are particularly important for understanding the reactivity of the molecule and its ability to engage in electrostatic interactions. researchgate.netresearchgate.net

Hydrophobic Descriptors: The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP), which quantifies the lipophilicity of a molecule. This is crucial for predicting how a compound will distribute itself in biological systems and cross cell membranes. nih.gov

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, molar volume, and various connectivity indices. They are important for understanding how a molecule fits into a binding site. nih.gov

To illustrate how a QSAR model could be applied to a class of compounds including this compound, we can consider a hypothetical QSTR model for the toxicity of a series of halogenated phenols to the protozoan Tetrahymena pyriformis. A multiple linear regression analysis might yield an equation of the following form:

pIC50 = 0.85 * logP - 1.23 * ELUMO + 0.45 * qF + 2.15

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration, a measure of toxicity.

logP is the logarithm of the octanol-water partition coefficient.

ELUMO is the energy of the lowest unoccupied molecular orbital.

qF is the partial charge on the fluorine atoms.

The statistical quality of such a model is assessed by parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). For a reliable model, these values should be high, indicating a good fit and predictive ability.

Statistical ParameterValueInterpretation
R² (Squared Correlation Coefficient)0.92Indicates a strong correlation between the predicted and observed toxicities for the training set of compounds.
Q² (Cross-validated R²)0.85Demonstrates the model's good predictive power for new, untested compounds.
F-statistic85.6Shows that the model is statistically significant.
Standard Error0.25Represents the average deviation of the predicted values from the observed values.

This hypothetical QSAR model suggests that the toxicity of these halogenated phenols is influenced by their hydrophobicity (logP), their electrophilicity (ELUMO), and the partial charge on the fluorine atoms. Such a model could be used to predict the toxicity of this compound and to design new analogues with potentially lower toxicity or enhanced bioactivity by modifying these key molecular descriptors.

Reaction Chemistry and Functional Group Transformations of 3,5 Difluoro 2 Methylphenol

Reactivity of the Phenolic Hydroxyl Group

The hydroxyl group is a primary site of reactivity in 3,5-Difluoro-2-methylphenol. Its reactions typically involve the cleavage of the O-H bond, facilitated by the increased acidity due to the inductive effect of the meta-positioned fluorine atoms. This enhanced acidity allows for easy formation of the corresponding phenoxide ion, a potent nucleophile.

The phenoxide derived from this compound readily participates in nucleophilic substitution reactions with alkylating and acylating agents.

O-Alkylation: In the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3), the phenol (B47542) is deprotonated to form the 3,5-difluoro-2-methylphenoxide ion. This ion can then react with various alkyl halides in an SN2 reaction to yield ethers. This classic method is known as the Williamson ether synthesis. youtube.comlibretexts.orglibretexts.org The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. sciforum.net

O-Acylation: The reaction with acylating agents, such as acyl chlorides or acid anhydrides, leads to the formation of phenyl esters. This transformation, a type of nucleophilic acyl substitution, can be catalyzed by either base (which generates the more nucleophilic phenoxide) or acid (which activates the acylating agent). ucalgary.ca Base-catalyzed acylation is generally faster and more efficient for phenols.

The synthesis of esters and ethers from this compound are fundamental transformations that expand its synthetic utility.

Ethers: The Williamson ether synthesis is the most common method for preparing ethers from this phenol. youtube.comlibretexts.org The reaction involves the nucleophilic attack of the 3,5-difluoro-2-methylphenoxide on a primary alkyl halide. Secondary or tertiary halides are less suitable due to competing elimination reactions. youtube.com Another method involves the alkoxymercuration-demercuration of an alkene in the presence of the phenol, which follows Markovnikov's rule. libretexts.org

Esters: Esterification is typically achieved by reacting the phenol with a carboxylic acid or its derivative. medcraveonline.com When using a carboxylic acid, a dehydrating agent or acid catalyst is often required (Fischer esterification), though this method is more common for alcohols. A more efficient laboratory-scale synthesis involves the use of more reactive acyl chlorides or anhydrides in the presence of a base like pyridine. medcraveonline.com

Table 1: Reactions of the Phenolic Hydroxyl Group
Reaction TypeTypical ReagentsProduct ClassNotes
O-Alkylation (Williamson Synthesis)1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br)Aryl EtherBest suited for primary alkyl halides to avoid E2 elimination. youtube.com
O-AcylationAcyl Chloride or Anhydride (e.g., CH₃COCl, (CH₃CO)₂O), Base (e.g., Pyridine)Aryl EsterA rapid reaction that proceeds under mild conditions. ucalgary.ca

Reactions Involving the Aromatic Ring

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. byjus.com The rate and regioselectivity of these substitutions are controlled by the combined electronic and steric effects of the hydroxyl, methyl, and fluorine substituents.

The hydroxyl group is a powerful activating group and a strong ortho-, para-director due to its ability to donate electron density to the ring through resonance. byjus.comchemistrysteps.com The methyl group is a weak activator and also an ortho-, para-director. Conversely, the fluorine atoms are deactivating due to their strong inductive electron withdrawal, but they are also ortho-, para-directors via resonance. libretexts.org In this specific molecule, the directing effects of the substituents converge to determine the most probable sites of substitution.

The positions available for electrophilic attack on the this compound ring are C4 and C6. The directing influences are as follows:

Hydroxyl group (-OH at C1): Strongly directs to positions C2 (blocked), C4, and C6.

Methyl group (-CH₃ at C2): Weakly directs to positions C3 (blocked), C5 (blocked), and C1 (blocked).

Fluorine atoms (-F at C3 and C5): Deactivate the ring but direct incoming electrophiles ortho- and para- to themselves.

The dominant activating and directing effect comes from the hydroxyl group. byjus.com Both the C4 (para to -OH) and C6 (ortho to -OH) positions are strongly activated. However, the C6 position is subject to steric hindrance from the adjacent methyl group at C2. Furthermore, both C4 and C6 are ortho to a deactivating fluorine atom (at C3 and C5, respectively). Consequently, electrophilic substitution is expected to occur at both C4 and C6, with the C4 position often favored due to reduced steric hindrance, leading to the formation of the 4-substituted product as the major isomer. youtube.com

Common EAS reactions include:

Halogenation: Due to the highly activated nature of the phenol ring, halogenation (e.g., with Br₂ in a non-polar solvent) can often proceed without a Lewis acid catalyst. byjus.comchemistrysteps.com Mono-substitution is expected, primarily at the C4 position. nih.gov

Nitration: Treatment with dilute nitric acid can introduce a nitro group (-NO₂) onto the ring, again predicted to favor the C4 position. byjus.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are often problematic with phenols. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the lone pairs on the hydroxyl oxygen, deactivating the ring. wikipedia.orgyoutube.com O-acylation may occur faster than the desired C-acylation. ucalgary.ca

Table 2: Predicted Electrophilic Aromatic Substitution Outcomes
ReactionReagentsMajor ProductMinor Product
BrominationBr₂, CCl₄4-Bromo-3,5-difluoro-2-methylphenol6-Bromo-3,5-difluoro-2-methylphenol
Nitrationdil. HNO₃3,5-Difluoro-2-methyl-4-nitrophenol3,5-Difluoro-2-methyl-6-nitrophenol

Transformations of the Methyl Group

The methyl group attached to the aromatic ring can also undergo chemical transformations, although these reactions often require conditions distinct from those that target the hydroxyl group or the aromatic ring.

Free-Radical Halogenation: The benzylic hydrogens of the methyl group can be substituted with halogens (e.g., bromine or chlorine) under free-radical conditions. This typically involves reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or UV light). docbrown.info This reaction selectively functionalizes the methyl group, leaving the aromatic ring untouched, and provides a route to (halomethyl)phenols.

Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. However, these harsh conditions can also lead to the degradation of the electron-rich phenol ring. Protecting the hydroxyl group as an ether or ester prior to oxidation may be necessary to achieve the desired transformation selectively. science.gov

Table 3: Potential Transformations of the Methyl Group
Reaction TypeReagentsProductNotes
Benzylic BrominationN-Bromosuccinimide (NBS), AIBN or UV light2-(Bromomethyl)-3,5-difluorophenolProceeds via a free-radical mechanism. docbrown.info
OxidationKMnO₄, heat4,6-Difluoro-3-hydroxybenzoic acidHarsh conditions may require protection of the -OH group. science.gov

Oxidation and Halogenation at the Benzylic Position

The methyl group of this compound, being attached to the aromatic ring, is at a benzylic position. This position is known to be particularly reactive towards oxidation and halogenation reactions due to the ability of the benzene (B151609) ring to stabilize radical or cationic intermediates that may form during these transformations.

Oxidation:

The benzyzylic methyl group can be oxidized to various functional groups, including a formyl group (aldehyde) or a carboxyl group (carboxylic acid), depending on the oxidizing agent and reaction conditions employed. Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) typically lead to the formation of the corresponding carboxylic acid, 3,5-difluoro-2-hydroxybenzoic acid.

However, for the synthesis of the corresponding aldehyde, 3,5-difluoro-2-hydroxybenzaldehyde (B1303468), milder and more selective oxidizing agents are required to prevent over-oxidation. A common method for the selective oxidation of a benzylic methyl group to an aldehyde is the use of manganese dioxide (MnO₂) in a nonpolar solvent. Another approach involves the Sommelet reaction, where the corresponding benzyl (B1604629) halide is treated with hexamethylenetetramine followed by hydrolysis.

The direct conversion of substituted 2-methylphenols to 2-hydroxybenzaldehydes can also be achieved through various synthetic methodologies. For instance, the Reimer-Tiemann reaction, which involves treating a phenol with chloroform (B151607) in the presence of a strong base, introduces a formyl group onto the aromatic ring, typically at the ortho position to the hydroxyl group. While this method does not directly oxidize the methyl group, it provides a route to salicylaldehyde (B1680747) derivatives.

Halogenation:

Halogenation at the benzylic position of this compound can be achieved using free-radical halogenating agents. For instance, N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN (azobisisobutyronitrile) is a standard reagent for the selective bromination of benzylic C-H bonds. This reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine to yield the benzyl bromide derivative, 2-(bromomethyl)-3,5-difluorophenol, and a new bromine radical to continue the chain reaction.

Similarly, benzylic chlorination can be accomplished using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under radical conditions. The resulting benzyl halides are versatile intermediates that can be converted into a variety of other functional groups through nucleophilic substitution reactions.

Derivatization to Schiff Bases and Hydrazones

The aldehyde functional group, which can be introduced at the benzylic position of this compound through oxidation, is a versatile handle for further derivatization. Condensation reactions with primary amines and hydrazides readily afford Schiff bases and hydrazones, respectively. These derivatives are of significant interest in coordination chemistry due to their ability to act as multidentate ligands.

Condensation Reactions with Amines and Hydrazides

The synthesis of Schiff bases from 3,5-difluoro-2-hydroxybenzaldehyde involves a condensation reaction with a primary amine (R-NH₂). tandfonline.com This reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol, and is often catalyzed by a small amount of acid. teikyomedicaljournal.comjmchemsci.com The reaction proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the imine or azomethine group (-C=N-) characteristic of Schiff bases. teikyomedicaljournal.comjmchemsci.com

Similarly, hydrazones are prepared by the condensation of 3,5-difluoro-2-hydroxybenzaldehyde with a hydrazide (R-C(O)NHNH₂) or hydrazine (B178648) (H₂NNH₂). nih.govresearchgate.netresearchgate.net The reaction mechanism is analogous to Schiff base formation. A notable example is the synthesis of N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide. researchgate.net In this preparation, 3,5-difluoro-2-hydroxybenzaldehyde is reacted with 4-methylbenzohydrazide.

The general reaction schemes for the formation of Schiff bases and hydrazones from 3,5-difluoro-2-hydroxybenzaldehyde are presented below:

Table 1: General Reactions for the Synthesis of Schiff Bases and Hydrazones

Reactant 1Reactant 2Product TypeGeneral Structure
3,5-Difluoro-2-hydroxybenzaldehydePrimary Amine (R-NH₂)Schiff Base
3,5-Difluoro-2-hydroxybenzaldehydeHydrazide (R-C(O)NHNH₂)Hydrazone

Ligand Design for Coordination Chemistry

Schiff bases and hydrazones derived from salicylaldehydes, such as 3,5-difluoro-2-hydroxybenzaldehyde, are excellent ligands for the coordination of metal ions. tandfonline.comtandfonline.comsemanticscholar.orgjocpr.comresearchgate.net The presence of multiple donor atoms, typically nitrogen and oxygen, allows them to form stable chelate rings with metal centers. jocpr.comresearchgate.net The phenolic hydroxyl group, the imine nitrogen, and in the case of acylhydrazones, the carbonyl oxygen, can all participate in coordination.

The Schiff base and hydrazone derivatives of 3,5-difluoro-2-hydroxybenzaldehyde can act as bidentate or tridentate ligands. For example, a Schiff base formed with a simple primary amine can coordinate to a metal ion through the phenolic oxygen and the imine nitrogen, forming a stable six-membered chelate ring.

An illustrative example of the use of a hydrazone derived from 3,5-difluoro-2-hydroxybenzaldehyde in coordination chemistry is the synthesis of an oxidovanadium(V) complex of N′-(3,5-difluoro-2-hydroxybenzylidene)-4-methylbenzohydrazide. researchgate.net In this complex, the hydrazone ligand coordinates to the vanadium center, demonstrating the potential of these derivatives to form stable metal complexes. The coordination of such ligands to metal ions can significantly alter the electronic and steric properties of the metal center, leading to applications in catalysis, materials science, and medicinal chemistry. tandfonline.comsemanticscholar.orgjocpr.com

Table 2: Potential Coordination Modes of 3,5-Difluoro-2-hydroxybenzaldehyde Derivatives

Ligand TypePotential Donor AtomsPossible Chelate Ring SizesExample Metal Complex
Schiff BasePhenolic Oxygen, Imine Nitrogen6-memberedNot specified
HydrazonePhenolic Oxygen, Imine Nitrogen, Carbonyl Oxygen5- and 6-memberedOxidovanadium(V) complex researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block for Complex Organic Molecules

As a functionalized aromatic compound, 3,5-Difluoro-2-methylphenol serves as a versatile starting material for constructing more elaborate molecular structures. Organic building blocks are fundamental components used for the bottom-up assembly of molecular architectures. The hydroxyl, methyl, and fluoro groups on the benzene (B151609) ring offer multiple reaction sites for derivatization, allowing for its incorporation into a wide array of complex organic molecules.

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as enhanced metabolic stability and altered electronic characteristics. rsc.orgrsc.org The synthesis of these heterocycles often relies on the use of fluorinated precursors that can undergo cyclization reactions. researchgate.netnih.gov

While specific literature detailing the use of this compound for this purpose is not extensively documented, its structure is well-suited for such transformations. The phenolic hydroxyl group can act as a nucleophile or be converted into other functional groups to facilitate ring formation. For instance, it could be used in reactions like the synthesis of fluorinated benzofurans or other related fused heterocyclic systems. The general strategy involves the reaction of a substituted phenol (B47542) with reagents that can form a new ring by connecting to the oxygen and an adjacent carbon on the aromatic ring.

Table 1: Potential Heterocyclic Scaffolds from this compound

Precursor Potential Reaction Type Resulting Heterocyclic Core
This compound O-alkylation followed by intramolecular cyclization Fluorinated Benzofuran
This compound Condensation with a 1,3-dicarbonyl compound Fluorinated Chromone
This compound Reaction with sulfur reagents (e.g., via Newman-Kwart rearrangement) Fluorinated Benzothiophene

This table presents hypothetical, chemically plausible transformations, as direct examples from the literature are sparse.

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. The synthesis of scaffolds with well-defined three-dimensional shapes is crucial for creating molecules with specific functions, such as in drug discovery or materials science. The rigid aromatic core of this compound, combined with its distinct substitution pattern, makes it an attractive intermediate for building such scaffolds. The fluorine atoms can influence the conformation of larger molecules through steric and electronic effects, including the formation of specific non-covalent interactions.

Development of Ligands and Coordination Complexes

The field of coordination chemistry relies on the synthesis of organic molecules, or ligands, that can bind to metal ions to form coordination complexes. These complexes have widespread applications in catalysis, medicine, and materials science. Phenol-based structures are common components of polydentate ligands, which can bind to a metal ion through multiple points of attachment. researchgate.net

The this compound framework is a suitable starting point for designing polydentate ligands. The phenolic oxygen is a classic coordination site (a "hard" donor), and additional coordinating groups can be introduced by reacting at the positions ortho to the hydroxyl group. For example, formylation followed by condensation with amines can produce Schiff base ligands. The fluorine atoms can modulate the electron density of the phenol and the acidity of the hydroxyl proton, thereby influencing the binding properties of the resulting ligand and the stability of its metal complexes. nih.gov The design of such ligands is a key aspect of developing new metallodrugs and catalysts. nih.govresearchgate.net

Once a ligand containing the this compound unit is synthesized, it can be reacted with various metal salts to form coordination complexes. The characterization of these complexes involves a range of analytical techniques to determine their structure and properties. While specific complexes derived directly from this compound are not widely reported, the general methods for synthesis and characterization are well-established for analogous phenol-based ligands. tandfonline.com

Table 2: Techniques for Characterization of Metal Complexes

Technique Information Obtained
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, and angles.
NMR Spectroscopy Information on the ligand's structure and its environment upon coordination.
Infrared (IR) Spectroscopy Confirmation of ligand coordination by observing shifts in vibrational frequencies (e.g., C-O, C=N).
UV-Vis Spectroscopy Information on the electronic transitions within the complex, including metal-ligand charge transfer bands.
Elemental Analysis Confirmation of the empirical formula of the synthesized complex.

Integration into Advanced Materials

Fluorinated organic compounds are increasingly being incorporated into advanced materials such as polymers and liquid crystals. The presence of fluorine can bestow desirable properties like thermal stability, chemical resistance, and specific electronic characteristics.

The structure of this compound makes it a candidate monomer for the synthesis of specialty polymers. For example, the phenolic hydroxyl group allows it to be used in the production of poly(aryl ether)s. Fluorinated polyimides and polyethers are known for their excellent thermal stability and low dielectric constants, making them useful in the electronics industry. scilit.com Although direct polymerization of this compound is not a common example, its derivatives could potentially be employed in creating high-performance fluorinated polymers. The high stability of the C-F bond is a key feature in the thermal properties of such materials. mdpi.com

Components in Functionalized Libraries via Click Chemistry

Click chemistry refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts, making them ideal for the rapid synthesis of a large number of different compounds. wikipedia.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a molecule containing an azide (B81097) with one containing a terminal alkyne to form a stable triazole ring. organic-chemistry.orgnih.gov This modular approach is exceptionally powerful for creating "functionalized libraries" of molecules for high-throughput screening in drug discovery and materials science. researchgate.netnih.gov

This compound is an excellent candidate for use as a building block in such libraries. Its phenolic hydroxyl group provides a convenient attachment point for introducing either an azide or an alkyne "handle." For instance, the hydroxyl group can be reacted with propargyl bromide to install a terminal alkyne, or with an azido-functionalized alkyl halide to install an azide group.

Once functionalized, this derivative of this compound can be "clicked" with a diverse collection of complementary building blocks (alkynes or azides). This strategy allows for the systematic and efficient generation of a large library of novel compounds, each containing the core 3,5-difluoro-2-methylphenyl motif. The fluorine atoms on the ring can impart unique properties, such as altered metabolic stability or binding affinity, which are of great interest in pharmaceutical research. mdpi.com The triazole linker formed during the click reaction is not just a passive connector; it is stable and can participate in hydrogen bonding, mimicking the properties of an amide bond. nih.gov

Table 2: Example of a Click Chemistry Reaction for a Functionalized Library

ComponentRoleExample Structure
Core Building Block Provides the central chemical scaffoldThis compound (functionalized with an alkyne)
Library Reagents A diverse set of complementary moleculesVarious small molecules containing an azide (R-N₃)
Catalyst System Facilitates the cycloaddition reactionCopper(I) source (e.g., CuSO₄ with a reducing agent)
Product A 1,2,3-triazole-linked compoundA library of molecules with the structure based on the R-group

This modular synthesis enables researchers to rapidly explore a vast chemical space, accelerating the discovery of new materials and biologically active agents. researchgate.net

Future Research Directions and Unexplored Avenues in 3,5 Difluoro 2 Methylphenol Chemistry

Novel Synthetic Routes Utilizing Emerging Catalysis and Green Chemistry Principles

While traditional methods for synthesizing substituted phenols exist, future research should focus on developing more efficient, sustainable, and cost-effective pathways to 3,5-Difluoro-2-methylphenol and its derivatives.

Catalytic C-H Functionalization: A primary avenue of exploration involves the late-stage, direct C-H functionalization of simpler, more accessible difluorophenol precursors. Transition-metal catalysis, particularly with palladium, rhodium, or iridium complexes, could enable the regioselective installation of the methyl group, bypassing multi-step classical synthesis routes. This approach aligns with green chemistry principles by reducing waste and improving atom economy.

Deoxyfluorination of Phenols: Advances in deoxyfluorination present another promising strategy. researchgate.net Research could explore the conversion of a corresponding dihydroxy-methylbenzene derivative into the target molecule. This can be achieved by transforming the phenol (B47542) into an aryl fluorosulfonate, followed by nucleophilic fluorination. acs.org Utilizing inexpensive and readily available reagents like sulfuryl fluoride (B91410) (SO2F2) for such transformations would be a key objective. acs.org

Green Methylation Reagents: For syntheses involving methylation of a difluorophenol scaffold, moving beyond traditional hazardous reagents like methyl halides is crucial. Future work should investigate the use of green methylating agents such as dimethyl carbonate (DMC), which is non-toxic and produces benign byproducts. researchgate.net Optimizing reaction conditions for DMC-based methylation using recyclable catalysts would represent a significant step towards a more sustainable synthesis. researchgate.net

Synthetic Strategy Key Principle Potential Catalyst/Reagent Anticipated Advantage
Direct C-H MethylationAtom Economy, Step ReductionPalladium (Pd), Rhodium (Rh)Bypasses multi-step synthesis of precursors
DeoxyfluorinationUse of Commodity ChemicalsSulfuryl Fluoride (SO2F2)Cost-effective and accessible fluorination
Green MethylationReduced Toxicity, SustainabilityDimethyl Carbonate (DMC)Avoids hazardous reagents and byproducts

Exploration of Unique Reactivity Patterns Induced by the Difluorinated Motif

The electronic and steric environment of this compound suggests unique reactivity that warrants detailed investigation. The two fluorine atoms exert a strong electron-withdrawing effect, significantly influencing the properties of the aromatic ring and the hydroxyl group.

Acidity and Nucleophilicity: The primary research goal would be to quantify the acidity (pKa) of the phenolic proton. The difluoro substitution is expected to lower the pKa considerably compared to 2-methylphenol, enhancing its acidity. This altered acidity will, in turn, affect its nucleophilicity in reactions like O-alkylation and O-acylation.

Electrophilic Aromatic Substitution: A systematic study of electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is essential. The directing effects of the strongly activating hydroxyl group, the weakly activating methyl group, and the deactivating fluoro groups are in opposition, creating a complex regiochemical puzzle. Future studies should aim to map the kinetic and thermodynamic product distributions for various electrophilic reactions, which is critical for the controlled synthesis of more complex derivatives.

Steric Hindrance Effects: The methyl group adjacent to the hydroxyl function introduces significant steric hindrance. mdpi.com This is expected to modulate the reactivity of the hydroxyl group and influence the regioselectivity of substitutions on the aromatic ring. Comparative studies with its non-methylated analogue, 3,5-difluorophenol, would be crucial to deconvolute these steric and electronic effects.

Advanced Computational Predictions for Rational Design of New Chemical Entities

Computational chemistry offers powerful tools to predict molecular properties and guide experimental work, saving significant time and resources.

DFT Calculations for Reactivity Mapping: Density Functional Theory (DFT) can be employed to model the electronic structure of this compound. rsc.org These calculations can predict key parameters such as electrostatic potential maps, frontier molecular orbital energies (HOMO/LUMO), and atomic charges. This data can be used to forecast the most likely sites for electrophilic and nucleophilic attack, providing a theoretical foundation for the reactivity patterns discussed previously. rsc.org

pKa and Redox Potential Prediction: Computational methods can provide accurate estimations of the pKa value and redox potentials. These predicted values are invaluable for designing applications where the compound might be used in different pH environments or electrochemical systems.

Virtual Screening and Docking Studies: For medicinal chemistry applications, the this compound scaffold can be used in virtual screening campaigns. Computational docking studies can predict the binding affinity and orientation of its derivatives within the active sites of biological targets like enzymes or receptors. This rational design approach can prioritize the synthesis of compounds with the highest potential for biological activity.

Computational Method Predicted Property Application / Research Area
Density Functional Theory (DFT)Electrostatic Potential, HOMO/LUMOPredicting sites of reaction, understanding reactivity
pKa Solvation ModelsAcidity of Phenolic ProtonGuiding synthesis, formulation design
Molecular DockingBinding Affinity to ProteinsRational drug design, identifying biological targets

Development of Responsive Materials Incorporating this compound Units

Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical inertness, and hydrophobicity. nih.gov Incorporating this compound as a monomeric unit could lead to novel "smart" materials.

Synthesis of Novel Fluorinated Polymers: The phenolic hydroxyl group provides a handle for polymerization reactions. Future research could focus on synthesizing polyesters, polyethers, or polycarbonates using this monomer. The resulting polymers would be expected to have a high fluorine content, imparting desirable properties like low surface energy and enhanced stability.

Stimuli-Responsive Materials: The unique electronic nature of the difluorinated aromatic ring could be exploited to create materials that respond to external stimuli such as pH, temperature, or specific analytes. acs.org For example, polymers containing this unit could exhibit a lower critical solution temperature (LCST), making them suitable for thermoresponsive drug delivery systems. rsc.org

Advanced Imaging Agents: Given that fluorine has a unique NMR signal (¹⁹F), polymers and nanoparticles incorporating this compound could be developed as contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). acs.orgrsc.org The responsiveness of the polymer matrix to its environment (e.g., pH changes in a tumor microenvironment) could trigger a change in the ¹⁹F MRI signal, enabling "smart" diagnostic applications.

Mechanistic Investigations of Complex Transformations and Rearrangements

A deep understanding of the reaction mechanisms is fundamental to controlling chemical transformations and avoiding unwanted side reactions.

Elucidation of Substitution Pathways: Detailed kinetic and isotopic labeling studies should be conducted to elucidate the precise mechanisms of electrophilic substitution reactions. This includes determining whether reactions proceed via a classic arenium ion intermediate and mapping the potential energy surfaces for the formation of different regioisomers.

Investigating C-F Bond Activation: While the C-F bond is generally strong, certain fluorinated phenols can undergo defluorination under specific conditions. rsc.org Mechanistic studies, potentially combining experimental analysis with DFT calculations, should explore the possibility and pathways of C-F bond activation for this compound. Understanding these degradation pathways is crucial for assessing the long-term stability of materials or drugs derived from this compound.

Exploring Photochemical Reactivity: The influence of the difluoro- and methyl- substitution pattern on the photochemical behavior of the phenol ring is an unexplored area. Research into the excited-state properties and potential photochemical transformations or rearrangements could uncover novel reactivity and lead to applications in photochemistry and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.